(6-Methoxynaphthalen-2-yl)-[1-(1-propan-2-ylpyrazole-4-carbonyl)piperidin-3-yl]methanone
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Overview
Description
(6-Methoxynaphthalen-2-yl)-[1-(1-propan-2-ylpyrazole-4-carbonyl)piperidin-3-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring substituted with a methoxy group and a piperidine ring attached to a pyrazole moiety, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxynaphthalen-2-yl)-[1-(1-propan-2-ylpyrazole-4-carbonyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the methoxy group through methylation. The piperidine ring is then synthesized and attached to the naphthalene core. Finally, the pyrazole moiety is introduced through a condensation reaction with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts such as Ru/Al2O3 in toluene have been found effective in similar synthetic processes . The use of automated systems and precise control of reaction parameters ensures high purity and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(6-Methoxynaphthalen-2-yl)-[1-(1-propan-2-ylpyrazole-4-carbonyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrazole moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxylated derivative, while reduction of the carbonyl group results in an alcohol.
Scientific Research Applications
(6-Methoxynaphthalen-2-yl)-[1-(1-propan-2-ylpyrazole-4-carbonyl)piperidin-3-yl]methanone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Methoxynaphthalen-2-yl)-[1-(1-propan-2-ylpyrazole-4-carbonyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of inflammatory mediators or modulation of neurotransmitter release .
Properties
IUPAC Name |
(6-methoxynaphthalen-2-yl)-[1-(1-propan-2-ylpyrazole-4-carbonyl)piperidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-16(2)27-15-21(13-25-27)24(29)26-10-4-5-20(14-26)23(28)19-7-6-18-12-22(30-3)9-8-17(18)11-19/h6-9,11-13,15-16,20H,4-5,10,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPMDYKUVWKIBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=O)N2CCCC(C2)C(=O)C3=CC4=C(C=C3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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